molecular formula C8H10N2O5S B12617730 2-Amino-4-[(methoxycarbonyl)amino]benzene-1-sulfonic acid CAS No. 914358-36-4

2-Amino-4-[(methoxycarbonyl)amino]benzene-1-sulfonic acid

Cat. No.: B12617730
CAS No.: 914358-36-4
M. Wt: 246.24 g/mol
InChI Key: PBGMABLTHWMGCN-UHFFFAOYSA-N
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Description

2-Amino-4-[(methoxycarbonyl)amino]benzene-1-sulfonic acid is an organic compound with a complex structure that includes an amino group, a methoxycarbonyl group, and a sulfonic acid group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-[(methoxycarbonyl)amino]benzene-1-sulfonic acid typically involves multiple steps, including nitration, reduction, and sulfonation reactions. One common method starts with the nitration of a suitable benzene derivative, followed by reduction to introduce the amino group. The methoxycarbonyl group is then introduced through esterification, and finally, the sulfonic acid group is added via sulfonation .

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reagents. Catalysts may also be used to enhance the reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-[(methoxycarbonyl)amino]benzene-1-sulfonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can regenerate the amino group. Substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

2-Amino-4-[(methoxycarbonyl)amino]benzene-1-sulfonic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Amino-4-[(methoxycarbonyl)amino]benzene-1-sulfonic acid exerts its effects involves interactions with various molecular targets. The amino and sulfonic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their activity and function. The methoxycarbonyl group can also participate in esterification reactions, modifying the properties of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-[(methoxycarbonyl)amino]benzene-1-sulfonic acid is unique due to the presence of both the sulfonic acid and methoxycarbonyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful compound in various scientific applications .

Properties

CAS No.

914358-36-4

Molecular Formula

C8H10N2O5S

Molecular Weight

246.24 g/mol

IUPAC Name

2-amino-4-(methoxycarbonylamino)benzenesulfonic acid

InChI

InChI=1S/C8H10N2O5S/c1-15-8(11)10-5-2-3-7(6(9)4-5)16(12,13)14/h2-4H,9H2,1H3,(H,10,11)(H,12,13,14)

InChI Key

PBGMABLTHWMGCN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=CC(=C(C=C1)S(=O)(=O)O)N

Origin of Product

United States

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